molecular formula C15H22N2OS B2693407 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 476280-93-0

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2693407
CAS RN: 476280-93-0
M. Wt: 278.41
InChI Key: QRXIYCSIQOAHLI-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

While specific synthesis information for the compound is not available, similar compounds such as 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been synthesized for biological evaluation . The synthesis often involves reactions with various reagents under specific conditions .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes, including cyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques, including IR spectroscopy and NMR .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • Novel analogs of this compound and related derivatives have been designed, synthesized, and evaluated for their antibacterial activity, particularly showing promising results against Staphylococcus aureus and Bacillus subtilis without exhibiting cytotoxicity at the effective concentrations for antimicrobial activity (Palkar et al., 2017).

Anticancer Activities

  • Certain benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and shown to possess significant cytotoxicity against several cancer cell lines such as A549, MCF7-MDR, and HT1080, indicating their potential as anticancer agents (Nam et al., 2010).
  • Research into the synthesis and biological evaluation of related compounds has revealed potent antitumor agents, suggesting the value of these compounds in cancer research (Yoshida et al., 2005).

Chemical Synthesis and Characterization

  • Various studies have focused on the synthesis and characterization of thiazolopyrimidines and related compounds starting from cyclohexanone derivatives, exploring their potential in medicinal chemistry and drug development (Mohareb et al., 2015).

Potential for CO2 Fixation

  • Thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as a carbon source, representing a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).

Mechanism of Action

The mechanism of action for similar compounds often involves inhibition of certain enzymes. For instance, some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been evaluated as inhibitors of PDK1 and LDHA enzymes .

Safety and Hazards

While specific safety and hazard information for the compound is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Future Directions

Future research could focus on further structure optimization and in-depth studies of similar compounds as potential inhibitors . The development of new chemopreventive and chemotherapeutic agents against various types of cell lines is also a promising direction .

properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXIYCSIQOAHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

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